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molecular formula C6H6N2O B2681931 2-cyano-N-(prop-2-yn-1-yl)acetamide CAS No. 268222-23-7

2-cyano-N-(prop-2-yn-1-yl)acetamide

Cat. No. B2681931
M. Wt: 122.127
InChI Key: UWMHFSKISKQAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06416746B1

Procedure details

A mixture of 15.4 ml (240 mmol) of propargyl amine and 17.1 ml (160 mmol) of ethyl cyano acetate was heated for 7 hours to 40° C. in a reaction flask. The crystalline material formed was heated for another 17 hours to 70° C. Then, the cooled reddish product was dried at high vacuum to yield 18.4 g (94%) of a red powder, m.p. 100-103° C.
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].CCO[C:8]([CH2:10][C:11]#[N:12])=[O:9]>>[C:11]([CH2:10][C:8]([NH:4][CH2:1][C:2]#[CH:3])=[O:9])#[N:12]

Inputs

Step One
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
17.1 mL
Type
reactant
Smiles
CCOC(=O)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 7 hours to 40° C. in a reaction flask
CUSTOM
Type
CUSTOM
Details
The crystalline material formed
TEMPERATURE
Type
TEMPERATURE
Details
was heated for another 17 hours to 70° C
CUSTOM
Type
CUSTOM
Details
Then, the cooled reddish product was dried at high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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